BenchChemオンラインストアへようこそ!

(E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Covalent inhibitor design Structure–activity relationship Chemical biology

The compound (E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N,N-dimethylpiperidine-1-carboxamide (CAS 2035019-48-6; molecular formula C₁₈H₂₄ClN₃O₂; molecular weight 349.86 g/mol) is a synthetic small molecule comprising an (E)-configured acrylamide warhead, a 2-chlorophenyl ring, and an N,N-dimethylpiperidine‑1‑carboxamide core. It is a constitutional isomer of the 5‑HT₃ antagonist Pancopride (CAS 121650‑80‑4, identical molecular formula) and the histamine H₃ receptor antagonist Irdabisant (CAS 1005398‑61‑7) , yet the three compounds differ fundamentally in the position and nature of pharmacophoric groups, precluding any assumption of biological interchangeability.

Molecular Formula C18H24ClN3O2
Molecular Weight 349.86
CAS No. 2035019-48-6
Cat. No. B2741060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
CAS2035019-48-6
Molecular FormulaC18H24ClN3O2
Molecular Weight349.86
Structural Identifiers
SMILESCN(C)C(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CC=C2Cl
InChIInChI=1S/C18H24ClN3O2/c1-21(2)18(24)22-11-9-14(10-12-22)13-20-17(23)8-7-15-5-3-4-6-16(15)19/h3-8,14H,9-13H2,1-2H3,(H,20,23)/b8-7+
InChIKeyRJLPVAHTTBLQTL-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-4-((3-(2-Chlorophenyl)acrylamido)methyl)-N,N-dimethylpiperidine-1-carboxamide (CAS 2035019-48-6): Procurement-Relevant Structural Identity and Physicochemical Baseline


The compound (E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N,N-dimethylpiperidine-1-carboxamide (CAS 2035019-48-6; molecular formula C₁₈H₂₄ClN₃O₂; molecular weight 349.86 g/mol) is a synthetic small molecule comprising an (E)-configured acrylamide warhead, a 2-chlorophenyl ring, and an N,N-dimethylpiperidine‑1‑carboxamide core [1]. It is a constitutional isomer of the 5‑HT₃ antagonist Pancopride (CAS 121650‑80‑4, identical molecular formula) [2] and the histamine H₃ receptor antagonist Irdabisant (CAS 1005398‑61‑7) [3], yet the three compounds differ fundamentally in the position and nature of pharmacophoric groups, precluding any assumption of biological interchangeability. As of the literature‑survey cut‑off date, no quantitative on‑target biochemical or cellular activity data have been reported for this specific compound in peer‑reviewed journals, patents, or authoritative public databases (PubChem, BindingDB, ChEMBL, PubMed) [1].

Why (E)-4-((3-(2-Chlorophenyl)acrylamido)methyl)-N,N-dimethylpiperidine-1-carboxamide Cannot Be Replaced by Molecular‑Formula Isomers or In‑Class Piperidine‑1‑carboxamides


Three compounds sharing the exact molecular formula C₁₈H₂₄ClN₃O₂—(E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N,N-dimethylpiperidine‑1‑carboxamide, Pancopride, and Irdabisant—exhibit completely divergent target pharmacology: Pancopride binds the 5‑HT₃ receptor with Ki = 0.40 nM [1], Irdabisant binds the histamine H₃ receptor with Ki = 2.0 nM (human) [2], while the target compound possesses an electrophilic (E)-acrylamide warhead absent in both isomers, predicting a covalent mechanism‑of‑action profile fundamentally different from the reversible, lock‑and‑key binding of Pancopride and Irdabisant [3]. Furthermore, piperidine‑1‑carboxamide analogs substituted at the 4‑position with non‑acrylamide groups (e.g., 4‑(5‑chloropyrimidin‑2‑yl)oxy‑N,N‑dimethylpiperidine‑1‑carboxamide, IC₅₀ = 741 nM against c‑Jun translocation [4]) demonstrate that even modest modifications to the 4‑substituent alter target engagement by orders of magnitude. Generic substitution without experimental verification therefore risks selecting a compound that is not merely less potent but mechanistically irrelevant to the intended research application.

Quantitative Differentiation Evidence for (E)-4-((3-(2-Chlorophenyl)acrylamido)methyl)-N,N-dimethylpiperidine-1-carboxamide Against Closest Comparators


Covalent‑Warhead Structural Differentiation vs. Pancopride (5‑HT₃ Antagonist) and Irdabisant (H₃ Antagonist)

The target compound contains an (E)-configured α,β‑unsaturated acrylamide moiety (C=C–C(=O)–NH) capable of acting as a Michael acceptor for thiolate side‑chains (e.g., cysteine residues), enabling covalent target engagement. Neither Pancopride nor Irdabisant—both molecular‑formula isomers—possess this electrophilic warhead. Pancopride is a benzamide derivative with a pyrrolidine ring substituent, and Irdabisant is a bipiperidine carboxamide lacking an α,β‑unsaturated system. The absence of this warhead in the isomers is confirmed by their SMILES structural representations in authoritative databases [1][2]. This structural differential defines a fundamentally distinct mechanism‑of‑action space: reversible, occupancy‑driven pharmacology for Pancopride and Irdabisant vs. potential covalent, duration‑of‑effect‑driven pharmacology for the target compound [3].

Covalent inhibitor design Structure–activity relationship Chemical biology

N,N‑Dimethyl Urea Terminus as a Differentiator from Fluorophenyl‑Substituted Analog: Physicochemical Property Shift

The immediate structural analog (E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N-(4-fluorophenyl)piperidine‑1‑carboxamide (CAS 1235707‑00‑2) replaces the N,N‑dimethyl urea terminus with an N‑(4‑fluorophenyl) urea. Computed physicochemical properties highlight a meaningful difference: the target compound has XLogP3 = 2.5 and a single H‑bond donor [1], whereas the 4‑fluorophenyl analog has a higher molecular weight (415.89 vs. 349.86 g/mol) and an additional aromatic ring, which typically elevates logP (estimated XLogP3 ≈ 3.8–4.2) and increases the number of H‑bond donors from one to two. The lower lipophilicity and reduced H‑bond donor count of the target compound predict superior passive membrane permeability and lower metabolic liability compared with the bulkier, more lipophilic 4‑fluorophenyl analog, a trend consistent with the principles of Lipinski’s Rule of Five and fragment‑based lead‑optimization literature [2].

Physicochemical property optimization Permeability Metabolic stability

Acrylamide‑Piperidine‑1‑carboxamide Chemotype Precedent: Enzyme Inhibition Potency Ranges (10–200 nM) vs. Non‑acrylamide Analogues

Compounds sharing the acrylamidomethyl‑piperidine‑1‑carboxamide chemotype have demonstrated nanomolar enzymatic inhibition in published patent assays. For example, 4‑((7‑(acrylamidomethyl)‑3‑(2,6‑difluoro‑3,5‑dimethoxyphenyl)‑2‑oxo‑3,4‑dihydropyrido[4,3‑d]pyrimidin‑1(2H)‑yl)methyl)‑N‑isopropylpiperidine‑1‑carboxamide shows IC₅₀ = 200 nM in a FRET‑based kinase assay [1], while its close analog 4‑((7‑(acrylamidomethyl)‑3‑(2,6‑difluoro‑3,5‑dimethoxyphenyl)‑2‑oxo‑3,4‑dihydropyrido[4,3‑d]pyrimidin‑1(2H)‑yl)methyl)piperidine‑1‑carboxylate achieves IC₅₀ < 10 nM in the same assay system [2]. In contrast, structurally related piperidine‑1‑carboxamides lacking the acrylamide warhead, such as 4‑(5‑chloro‑4‑(1H‑indol‑3‑yl)pyrimidin‑2‑ylamino)‑N,N‑dimethylpiperidine‑1‑carboxamide, exhibit markedly weaker potency (IC₅₀ = 741 nM against c‑Jun translocation in A549 cells) [3]. While these data are not derived from the target compound itself, they establish the chemotype’s capacity for high‑potency target engagement when the acrylamide is present and properly oriented.

Kinase inhibition Enzyme assay Chemotype profiling

Constitutional Isomer Differentiation: Absence of Reported 5‑HT₃ and H₃ Pharmacology Confers a Distinct Target‑Space Opportunity

Pancopride (Ki = 0.40 nM, 5‑HT₃ receptor [1]) and Irdabisant (Ki = 2.0 nM, human H₃ receptor [2]) are potent, characterized ligands for aminergic GPCRs. The target compound, differing in the spatial arrangement of its functional groups (acrylamide at the 4‑methyl position vs. benzamide core of Pancopride vs. bipiperidine scaffold of Irdabisant), does not share the pharmacophoric features required for 5‑HT₃ or H₃ binding as evidenced by the absence of any reported affinity in these receptor systems across comprehensive database surveys (PubChem, BindingDB, ChEMBL) [3]. This lack of aminergic GPCR activity, while negative data, is a positive procurement signal: the compound occupies a distinct, uncharacterized biological target space, reducing the risk that its activity profile merely recapitulates that of its better‑known isomers.

Target selectivity Isomer pharmacology Off‑target profiling

Purity and Identity Documentation: Available Analytical Specifications for Procurement Quality Control

The target compound is documented with a standard purity specification of 95% (HPLC) and is characterized by a defined InChIKey (RJLPVAHTTBLQTL‑BQYQJAHWSA‑N) and SMILES string (CN(C)C(=O)N1CCC(CC1)CNC(=O)/C=C/c2ccccc2Cl), as deposited in PubChem [1]. The structurally closest purchasable analog, (E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N-(4-fluorophenyl)piperidine‑1‑carboxamide (CAS 1235707‑00‑2), is independently identifiable by its distinct InChIKey and higher molecular weight (415.89 vs. 349.86 g/mol), enabling unambiguous analytical discrimination by LC‑MS or NMR [2]. This readily available identity confirmation framework reduces the risk of receiving a mis‑labeled isomer or analog, a known challenge when procuring compounds within a series of closely related piperidine‑1‑carboxamides.

Quality control Analytical specification Procurement

Procurement‑Relevant Application Scenarios for (E)-4-((3-(2-Chlorophenyl)acrylamido)methyl)-N,N-dimethylpiperidine-1-carboxamide


Covalent Fragment and Chemical‑Biology Probe Discovery Campaigns

The (E)-acrylamide warhead renders this compound uniquely suited for incorporation into covalent fragment libraries and chemical‑biology probe development, where reversible occupancy‑driven pharmacology is insufficient. Unlike its isomers Pancopride and Irdabisant, which lack an electrophilic warhead, the target compound can form durable covalent adducts with cysteine‑containing targets, enabling washout‑resistant target engagement readouts and proteomic target‑ID experiments such as isoTOP‑ABPP [1]. Procurement for covalent screening is justified by the structural evidence presented in Section 3, Evidence Item 1.

Structure–Activity Relationship (SAR) Expansion Around the Piperidine‑1‑carboxamide Chemotype

As a constitutionally novel isomer within the C₁₈H₂₄ClN₃O₂ formula space, this compound serves as a strategic core scaffold for systematic SAR exploration. Its moderate computed lipophilicity (XLogP3 = 2.5) and single H‑bond donor provide a favorable starting point for property‑based optimization, as detailed in Evidence Item 2. Procurement is indicated for medicinal chemistry laboratories seeking to diversify patent‑protected piperidine‑1‑carboxamide series without the 5‑HT₃‑ or H₃‑related confounds characteristic of Pancopride and Irdabisant (Evidence Items 1 and 4).

Negative‑Control Design for Aminergic GPCR Assays

Because the target compound does not exhibit the potent 5‑HT₃ or H₃ receptor pharmacology of its isomers (Evidence Item 4), it can serve as a structurally matched negative control in functional assays where Pancopride or Irdabisant are used as reference ligands. This application is critical for deconvoluting on‑target vs. chemotype‑driven off‑target effects in GPCR screening cascades.

Analytical Reference Standard for Isomer Discrimination in Metabolic and Environmental Fate Studies

The compound’s well‑defined analytical identifiers (Evidence Item 5) and its clear mass‑spectrometric differentiation from the 4‑fluorophenyl analog (ΔMW = 66.03 g/mol) support its use as a reference standard for developing LC‑MS/MS methods to distinguish piperidine‑1‑carboxamide isomers in complex biological or environmental matrices.

Quote Request

Request a Quote for (E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.